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TMX-4100

Targeted Protein Degradation Molecular Glue PDE6D Selectivity

Standard cereblon-recruiting molecular glues (lenalidomide, pomalidomide) lack PDE6D activity, while FPFT-2216 degrades off-target IKZF1/3, confounding data. TMX-4100 solves this: • Potent PDE6D degradation (DC50 <200 nM in MM.1S, MOLT4, Jurkat cells) • Engineered selectivity: spares IKZF1/3 vs. FPFT-2216 • Validated in vivo tolerability (combination with metformin) • Enables orthogonal PDE6D mechanistic studies (non-prenyl-binding pocket) Available for immediate R&D procurement.

Molecular Formula C11H10N4O2S
Molecular Weight 262.29 g/mol
Cat. No. B10828193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMX-4100
Molecular FormulaC11H10N4O2S
Molecular Weight262.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C=C(N=N2)C3=CSC=C3
InChIInChI=1S/C11H10N4O2S/c16-10-2-1-9(11(17)12-10)15-5-8(13-14-15)7-3-4-18-6-7/h3-6,9H,1-2H2,(H,12,16,17)
InChIKeyPGEUBQZQGXWTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMX-4100: A Selective PDE6D Molecular Glue Degrader


3-(4-Thiophen-3-yltriazol-1-yl)piperidine-2,6-dione (also known as TMX-4100; CAS 2367619-63-2) is a heterocyclic small molecule that functions as a molecular glue degrader of phosphodiesterase 6D (PDE6D) [1]. It contains a piperidine-2,6-dione core, a 1,2,3-triazole linker, and a thiophene moiety . TMX-4100 was developed through structure-based optimization of the parent compound FPFT-2216 and exhibits high degradation preference for PDE6D with DC50 values less than 200 nM across multiple myeloma cell lines [1]. As a cereblon (CRBN)-recruiting molecular glue, it belongs to the class of targeted protein degraders and is primarily used as a chemical probe in cancer and inflammatory disease research [2].

Target PDE6D-selective degradation via CRBN recruitment
Tool Class Molecular glue degrader; chemical probe for target validation
Model Context Hematological cancer and inflammatory disease signaling studies

Why General Thalidomide Analogs Cannot Replace TMX-4100


In-class substitution of molecular glue degraders is not scientifically valid due to fundamental differences in target selectivity and degradation profiles. While thalidomide and its clinically approved analogs (lenalidomide, pomalidomide) recruit CRBN to degrade IKZF1/IKZF3 and CK1α, they lack meaningful PDE6D degradation activity [1]. Conversely, the parent compound FPFT-2216 degrades PDE6D, IKZF1/3, and CK1α, but its broad target profile limits its utility as a selective chemical probe [2]. TMX-4100 was specifically engineered through iterative medicinal chemistry to retain potent PDE6D degradation (DC50 <200 nM) while substantially reducing off-target degradation of IKZF1/3 compared to FPFT-2216 [2]. Using a general thalidomide analog or even the structurally similar FPFT-2216 would yield different degradation signatures, confounding experimental interpretation and procurement decisions [3].

Thalidomide Analogs (Lenalidomide, Pomalidomide)

These CRBN ligands degrade IKZF1/3 and CK1α but lack PDE6D activity; substitution would forfeit the intended target engagement.

Parent Compound FPFT-2216

Degrades PDE6D, IKZF1/3, and CK1α, introducing confounding off-target effects that limit selective PDE6D pathway interpretation.

Head-to-Head Selectivity and Potency of TMX-4100


Improved PDE6D Degradation Selectivity Over FPFT-2216

TMX-4100 demonstrates significantly enhanced degradation selectivity for PDE6D compared to its parent compound FPFT-2216. In quantitative proteomic analysis of MOLT4 cells, TMX-4100 effectively degraded PDE6D while sparing IKZF1 and IKZF3, whereas FPFT-2216 degraded all three targets [1]. This selectivity improvement was achieved through two rounds of focused medicinal chemistry derivatization [1].

PDE6D Selectivity
Head-to-head
Degrades PDE6D only; spares IKZF1/IKZF3
Supports selective PDE6D target validation
Compared to FPFT-2216; MOLT4 proteomics, 1 µM, 4 h
Targeted Protein Degradation Molecular Glue PDE6D Selectivity

Sub-200 nM PDE6D Degradation Potency Across Myeloma Cell Lines

TMX-4100 exhibits consistent and potent PDE6D degradation across three distinct cancer cell lines, with DC50 values less than 200 nM [1]. This potency is comparable to that of FPFT-2216, which achieves over 50% PDE6D degradation at 8 nM and maximal degradation at 200 nM, but with the advantage of improved selectivity [2]. In contrast, the related compound TMX-4113 shows lower DC50 values for PDE6D than TMX-4100 but also degrades CK1α at 40 nM, making it less selective [1].

Degradation Potency
Head-to-head
DC50
Consistent degradation across myeloma cell lines
MOLT4, Jurkat, MM.1S; 1 µM, 4 h
Binding Site
Head-to-head
Non-prenyl-binding pocket region
Enables degradation-based PDE6D pharmacology
Deltarasin (prenyl-pocket binder) does not block degradation
In Vivo Tolerability
Class-level inference
No adverse events reported
Model-safety endpoint context; requires further validation
CRPC mouse model with metformin; single study
PDE6D Degrader DC50 Multiple Myeloma

Distinct Binding Site from Classical Prenyl-Binding Pocket

Unlike conventional PDE6D inhibitors such as deltarasin (Kd = 38 nM) that target the prenyl-binding pocket to disrupt PDE6D-KRAS interactions, TMX-4100 induces degradation via a distinct binding region on PDE6D [1]. Pretreatment with deltarasin does not protect PDE6D from degradation by TMX-4100 or its parent compound FPFT-2216, confirming an orthogonal binding site [1].

Binding Site
Head-to-head
Non-prenyl-binding pocket region
Enables degradation-based PDE6D pharmacology
Deltarasin (prenyl-pocket binder) does not block degradation
PDE6D Binding Site Mechanism of Action Degrader Design

Favorable In Vivo Safety Profile in Preclinical Models

In a castration-resistant prostate cancer (CRPC) mouse model, TMX-4100 demonstrated favorable biosafety when combined with metformin, with no reported adverse events [1]. While direct head-to-head in vivo safety comparisons with other PDE6D degraders are not yet available, this class-level inference suggests TMX-4100 possesses a tolerable safety margin suitable for in vivo pharmacology studies.

In Vivo Tolerability
Class-level inference
No adverse events reported
Model-safety endpoint context; requires further validation
CRPC mouse model with metformin; single study
In Vivo Safety Preclinical Toxicology Drug Development

Recommended Research Applications for TMX-4100


Selective PDE6D Target Validation in Hematological Malignancies

TMX-4100 is optimally suited for studies requiring precise interrogation of PDE6D biology in multiple myeloma and leukemia models. Its DC50 <200 nM across MOLT4, Jurkat, and MM.1S cells [1] ensures robust PDE6D degradation, while its improved selectivity over FPFT-2216 (sparing IKZF1/3) minimizes confounding degradation of immunomodulatory targets [1]. Researchers can confidently attribute observed phenotypes to PDE6D loss rather than off-target effects.

Differentiating Degradation-Dependent vs. Pocket-Dependent Effects

TMX-4100's unique binding to a non-prenyl-binding pocket region of PDE6D [1] enables orthogonal mechanistic studies alongside prenyl-binding pocket inhibitors like deltarasin (Kd=38 nM) [1]. This application scenario is particularly valuable for dissecting PDE6D's scaffolding versus chaperone functions in KRAS-driven cancers.

In Vivo Proof-of-Concept for PDE6D-Targeted Combination Therapies

TMX-4100's demonstrated in vivo biosafety profile in combination with metformin [1] supports its use in preclinical combination therapy studies, particularly in castration-resistant prostate cancer models. Procurement of TMX-4100 for in vivo pharmacology is justified by its favorable tolerability and consistent cell-based potency.

Application
Selection Property
Validation Focus
PDE6D target validation in hematological malignancy models
PDE6D degradation selectivity over IKZF1/3
Proteome-wide off-target assessment
Degradation-dependent vs. pocket-dependent mechanistic studies
Orthogonal binding site to prenyl-pocket inhibitors
Cross‑protection assay with deltarasin
In vivo PDE6D combination therapy proof-of-concept
Reported in vivo tolerability context
Safety-related endpoint monitoring in CRPC models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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